(R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate

Enantiomeric purity Chiral resolution Asymmetric synthesis

(R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS 1353628-10-0) is a chiral, Boc-protected heterocyclic building block combining a piperidine ring with a 5-amino-1H-pyrazol-3-yl substituent at the 2-position. It belongs to the broader class of pyrazolyl piperidine intermediates employed in medicinal chemistry for the construction of kinase inhibitors and other bioactive molecules.

Molecular Formula C13H22N4O2
Molecular Weight 266.34 g/mol
Cat. No. B11801868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate
Molecular FormulaC13H22N4O2
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N
InChIInChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16)/t10-/m1/s1
InChIKeyAHHHMPSXPQNSOE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate – A Chiral Pyrazolyl-Piperidine Building Block for Asymmetric Synthesis


(R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS 1353628-10-0) is a chiral, Boc-protected heterocyclic building block combining a piperidine ring with a 5-amino-1H-pyrazol-3-yl substituent at the 2-position . It belongs to the broader class of pyrazolyl piperidine intermediates employed in medicinal chemistry for the construction of kinase inhibitors and other bioactive molecules [1]. The (R)-enantiomer offers a defined absolute configuration at the piperidine C-2 stereocenter, a feature critical for asymmetric synthesis and the generation of enantiomerically pure drug candidates .

Why Racemic or 4-Position Analogs Cannot Replace (R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate in Chiral Synthesis


The (R)-enantiomer defined by CAS 1353628-10-0 is not interchangeable with its (S)-counterpart (CAS 1353628-07-5) or the racemic mixture (CAS 1396986-72-3) because the stereochemistry at the piperidine C-2 position dictates the spatial orientation of the downstream pharmacophore . Substituting the 2-pyrazolyl-piperidine scaffold with the 4-position regioisomer (CAS 1169563-99-8) alters the vector of the amino-pyrazole motif, which can disrupt key hydrogen-bonding interactions with biological targets [1]. Similarly, replacing the piperidine ring with a pyrrolidine analog changes the conformational flexibility and ring geometry, potentially compromising target engagement . These structural variations mean that generic substitution can lead to loss of enantiomeric purity, altered binding kinetics, or failed biological validation, making the specific (R)-2-pyrazolyl-piperidine intermediate indispensable for stereochemically consistent synthesis campaigns.

Quantitative Differentiation Evidence for (R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate vs. Closest Analogs


Enantiomeric Purity: (R)-Enantiomer (≥98% ee) vs. Racemic Mixture (ca. 0% ee) vs. (S)-Enantiomer (≥98% ee)

Commercially available (R)-tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS 1353628-10-0) is supplied with a minimum chemical purity of 98% and is resolved as the single (R)-enantiomer, ensuring >98% enantiomeric excess (ee) . In contrast, the generic racemic mixture (CAS 1396986-72-3) offers approximately 0% ee, meaning it contains a 1:1 ratio of (R)- and (S)-enantiomers . The (S)-enantiomer (CAS 1353628-07-5) is also available at ≥98% purity but provides the opposite absolute configuration at the piperidine C-2 stereocenter . This represents a greater than 49-fold difference in the percentage of the desired enantiomer between the (R)-enantiomer and the racemate.

Enantiomeric purity Chiral resolution Asymmetric synthesis

Regioisomeric Differentiation: 2-Pyrazolyl vs. 4-Pyrazolyl Substitution on Piperidine

The target compound carries the 5-amino-1H-pyrazol-3-yl group at the 2-position of the piperidine ring, producing a specific angular geometry between the piperidine nitrogen and the pyrazole amino group. The 4-position regioisomer (tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate, CAS 1169563-99-8) attaches the identical pyrazole moiety at the 4-position, resulting in a linear, symmetrical arrangement that projects the aminopyrazole along a different vector [1]. In 5-aminopyrazole-based p38α MAP kinase inhibitors, potency depends critically on the orientation of the aminopyrazole hydrogen-bond donor/acceptor motif within the ATP-binding pocket [2]. The 2-pyrazolyl regioisomer places this motif in a distinct spatial position compared to the 4-pyrazolyl variant, which can alter binding affinity by orders of magnitude.

Regiochemistry Scaffold geometry Medicinal chemistry

Ring-Size Specificity: Piperidine (6-membered) vs. Pyrrolidine (5-membered) Scaffold

The target compound contains a piperidine ring (6-membered), whereas a commercially available pyrrolidine analog (tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate) features a 5-membered ring . The piperidine ring adopts a chair conformation that positions the Boc-protected nitrogen and the pyrazole substituent in well-defined equatorial/axial orientations, while the pyrrolidine ring has a distinct envelope conformation with different dihedral angles. In kinase inhibitor optimization, the six-membered piperidine ring has been shown to improve metabolic stability compared to the more strained pyrrolidine, as measured by lower intrinsic clearance in human liver microsomes for analogous pyrazolyl-piperidine vs. pyrazolyl-pyrrolidine inhibitors [1].

Conformational analysis Ring geometry Ligand preorganization

Boc Protection Status: Impact on Synthetic Versatility and Downstream Deprotection Yield

The target compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which is orthogonal to the free 5-amino group on the pyrazole ring . This orthogonality allows selective functionalization: the free amino group can be coupled to carboxylic acids, sulfonyl chlorides, or isocyanates without affecting the Boc group, facilitating modular library synthesis [1]. In contrast, the des-Boc analog (2-(5-amino-1H-pyrazol-3-yl)piperidine) exposes the piperidine NH, which can lead to undesired side reactions at both nitrogen sites and requires subsequent protection/deprotection steps. Typical Boc deprotection under acidic conditions (TFA/DCM) proceeds with >95% yield for piperidine Boc groups, whereas late-stage Boc installation after pyrazole coupling is less efficient and often requires chromatographic purification [1].

Protecting group strategy Orthogonal reactivity Boc deprotection efficiency

Optimal Procurement Scenarios for (R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate


Asymmetric Synthesis of Homochiral Kinase Inhibitors Requiring Defined (R)-Configuration at the piperidine C-2 Stereocenter

When constructing kinase inhibitors that demand a specific (R)-stereochemistry at the piperidine C-2 position, the (R)-enantiomer (CAS 1353628-10-0) is the direct starting material, eliminating the need for chiral resolution or asymmetric synthesis steps . The racemic mixture (CAS 1396986-72-3) would require an additional chiral separation step, typically via chiral HPLC or diastereomeric salt resolution, which can reduce overall yield by 35-50% and add significant time and cost to the synthesis campaign [1].

Modular Library Synthesis Using Orthogonal Boc/Free-Amine Reactivity

The Boc protection on piperidine and free 5-amino group on pyrazole enable orthogonal functionalization: the free amine can be selectively acylated, sulfonylated, or converted to ureas, while the Boc group remains intact . This allows efficient generation of diversified compound libraries for SAR exploration without protection/deprotection interconversions. The 4-position regioisomer lacks this geometric arrangement and may exhibit different reactivity profiles due to altered steric and electronic environments [2].

Piperidine-Based Scaffold Optimization Where Metabolic Stability is a Key Requirement

In lead optimization programs where microsomal stability is a critical parameter, the six-membered piperidine ring of the target compound offers superior metabolic stability compared to five-membered pyrrolidine analogs . Published factor Xa inhibitor SAR demonstrates that pyrazolyl-piperidine derivatives maintain nanomolar potency (IC50 = 13.4 nM for lead compound 4a) with favorable ADMET profiles, supporting the use of the piperidine scaffold over smaller ring analogs [1].

Regiospecific Synthesis Targeting 2-Pyrazolyl-piperidine Pharmacophores

For targets where the 2-pyrazolyl-piperidine orientation is required for bioactivity (e.g., p38α MAP kinase inhibitors where the aminopyrazole forms critical hinge-binding hydrogen bonds), the target compound provides the correct regioisomeric scaffold directly . Using the 4-pyrazolyl analog would project the aminopyrazole moiety in a different direction, potentially disrupting the hydrogen-bonding network and leading to a significant loss in binding affinity, as demonstrated by >10-fold IC50 differences between regioisomeric pairs in published kinase SAR [1].

Quote Request

Request a Quote for (R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.